
4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H17BClFO2S. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester typically involves the reaction of 4-Chloro-3-fluoro-2-methylthiophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of continuous flow reactors is common in industrial settings to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Acids/Bases: For hydrolysis reactions
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation reactions.
Boronic Acids: From hydrolysis
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester is extensively used in:
Biology: For the synthesis of biologically active molecules and pharmaceuticals.
Medicine: In the development of drug candidates and medicinal chemistry.
Industry: In the production of polymers, agrochemicals, and advanced materials.
Wirkmechanismus
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Bromo-3-fluoro-2-methylthiophenylboronic Acid Pinacol Ester
- 4-Chloro-3-fluoro-2-methylphenylboronic Acid Pinacol Ester
Uniqueness
4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C11H15BClFO2S |
|---|---|
Molekulargewicht |
276.57 g/mol |
IUPAC-Name |
2-(3-chloro-4-fluoro-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H15BClFO2S/c1-6-8(14)7(13)9(17-6)12-15-10(2,3)11(4,5)16-12/h1-5H3 |
InChI-Schlüssel |
GMNKDZKJNWJJDJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(S2)C)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dipotassium;(2S,3S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414597.png)

![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)
![N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine](/img/structure/B13414627.png)
![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
![Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
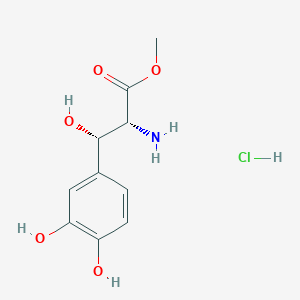
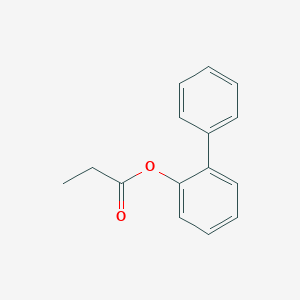
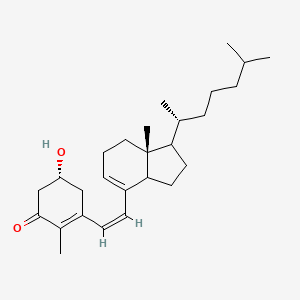


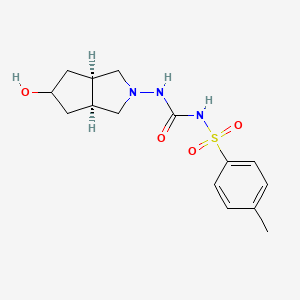
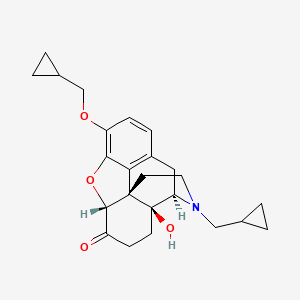
![(10R,13S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13414688.png)
